Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key components in drug design and synthesis .
Preparation Methods
The synthesis of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4-piperidinecarboxylate with benzyl chloride to form ethyl 1-benzyl-4-piperidinecarboxylate. This intermediate is then reacted with isopropylamine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to bind effectively to the catalytic site of cholinesterase enzymes, inhibiting their activity. This interaction involves key amino acid residues such as tryptophan and phenylalanine, which facilitate strong binding through hydrophobic and π-π interactions .
Comparison with Similar Compounds
Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound differs by having a keto group instead of an isopropylamino group, which affects its reactivity and biological activity.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but with a different substitution pattern, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-(propan-2-ylamino)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-4-22-18(21)16-10-11-20(13-17(16)19-14(2)3)12-15-8-6-5-7-9-15/h5-9,14,16-17,19H,4,10-13H2,1-3H3 |
InChI Key |
CVPPMPIMSYWPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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